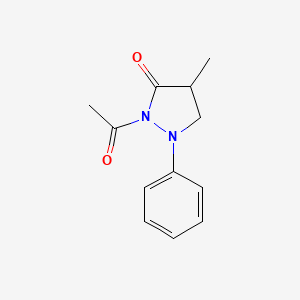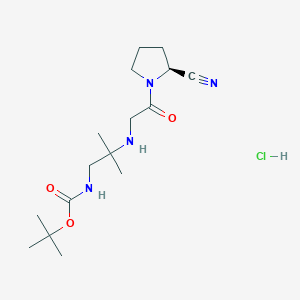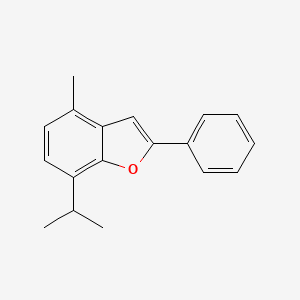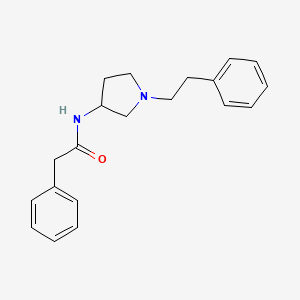![molecular formula C18H16OS2 B12904353 2-[2,2-Bis(phenylsulfanyl)ethyl]furan CAS No. 189766-44-7](/img/no-structure.png)
2-[2,2-Bis(phenylsulfanyl)ethyl]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,2-Bis(phenylsulfanyl)ethyl]furan is an organic compound characterized by a furan ring substituted with a 2,2-bis(phenylsulfanyl)ethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(phenylsulfanyl)ethyl]furan can be achieved through several methods. One common approach involves the reaction of 2,2-bis(phenylsulfanyl)ethanol with furan under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,2-Bis(phenylsulfanyl)ethyl]furan undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted furan derivatives, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
2-[2,2-Bis(phenylsulfanyl)ethyl]furan has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[2,2-Bis(phenylsulfanyl)ethyl]furan include:
2-[2,2-Bis(phenylsulfanyl)ethyl]benzene: A structurally related compound with a benzene ring instead of a furan ring.
2-[2,2-Bis(phenylsulfanyl)ethyl]thiophene: A thiophene analog with similar substituents.
2-[2,2-Bis(phenylsulfanyl)ethyl]pyridine: A pyridine derivative with analogous structural features.
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs.
Propriétés
| 189766-44-7 | |
Formule moléculaire |
C18H16OS2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
2-[2,2-bis(phenylsulfanyl)ethyl]furan |
InChI |
InChI=1S/C18H16OS2/c1-3-9-16(10-4-1)20-18(14-15-8-7-13-19-15)21-17-11-5-2-6-12-17/h1-13,18H,14H2 |
Clé InChI |
JSHPJPOVWZGZAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(CC2=CC=CO2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12904287.png)


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)

